Bi-Thiazole Warhead Affords BRD4 BD2 Preferential Binding vs. Pan-BET Inhibitors
The 4-chloroanilino-bi-thiazole warhead of this PROTAC is derived from the tetrahydroquinoline BET inhibitor I‑BET726, which exhibits a Kd of 4 nM for the second bromodomain of BRD4 (BRD4 BD2) . In contrast, the widely used pan‑BET inhibitor (+)-JQ1 (employed in MZ1 and dBET1) displays Kd values of ~50–90 nM for BRD4 BD1/2 and similar affinity for BRD2/3 [1]. The bi‑thiazole warhead therefore provides a measurable selectivity advantage for BRD4 BD2, which can translate into distinct degradation profiles when incorporated into a PROTAC scaffold [2].
| Evidence Dimension | Binding affinity (Kd) for BRD4 bromodomains |
|---|---|
| Target Compound Data | Kd = 4 nM for BRD4 BD2 (warhead I‑BET726) |
| Comparator Or Baseline | (+)-JQ1: Kd = ~50–90 nM for BRD4 BD1/2 [1] |
| Quantified Difference | ≥10‑fold higher affinity for BRD4 BD2 relative to JQ1 |
| Conditions | Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) on recombinant bromodomains |
Why This Matters
Procurement of this compound is justified when experimental objectives require preferential engagement of BRD4 BD2, which influences downstream transcriptional regulation differently than pan‑BET inhibition.
- [1] Filippakopoulos, P., Qi, J., Picaud, S., et al. Selective inhibition of BET bromodomains. Nature 2010, 468, 1067–1073. View Source
- [2] Chan, K. H., Zengerle, M., Testa, A., et al. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. J. Med. Chem. 2018, 61 (2), 504–513. View Source
